molecular formula C13H13BrN2 B1424078 N-Benzyl-5-bromo-4-methyl-2-pyridinamine CAS No. 1219964-62-1

N-Benzyl-5-bromo-4-methyl-2-pyridinamine

Cat. No.: B1424078
CAS No.: 1219964-62-1
M. Wt: 277.16 g/mol
InChI Key: ZENHOQKEQUCHHL-UHFFFAOYSA-N
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Description

N-Benzyl-5-bromo-4-methyl-2-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C₁₃H₁₃BrN₂, with an average mass of 277.160 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-bromo-4-methyl-2-pyridinamine typically involves the bromination of 4-methyl-2-pyridinamine followed by benzylation. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and benzyl chloride for the benzylation step. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-5-bromo-4-methyl-2-pyridinamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

    Substitution Products: Various substituted pyridinamine derivatives.

    Oxidation Products: N-oxides of the pyridinamine.

    Reduction Products: De-brominated pyridinamine.

    Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.

Scientific Research Applications

N-Benzyl-5-bromo-4-methyl-2-pyridinamine is a versatile chemical compound widely used in scientific research for its diverse applications. It exhibits remarkable properties that enable its utilization in various fields, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the preparation of complex organic molecules.

    Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-5-bromo-4-methyl-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

N-Benzyl-5-bromo-4-methyl-2-pyridinamine can be compared with other similar compounds such as:

    5-Bromo-N-methylpyridin-2-amine: Similar structure but with a methyl group instead of a benzyl group.

    Methyl 5-bromo-2-fluorobenzoate: Contains a bromine atom but differs in the core structure.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a benzyl group, bromine atom, and pyridine ring makes it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

N-benzyl-5-bromo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10-7-13(16-9-12(10)14)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENHOQKEQUCHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235705
Record name 5-Bromo-4-methyl-N-(phenylmethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219964-62-1
Record name 5-Bromo-4-methyl-N-(phenylmethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-N-(phenylmethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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